

# p-Tolylhydrazine hydrochloride in Fischer synthesis versus Reissert indole synthesis

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# A Comparative Guide to Indole Synthesis: Fischer vs. Reissert Methodologies

For researchers, scientists, and professionals in drug development, the indole scaffold is a privileged structure due to its prevalence in pharmaceuticals and biologically active natural products. The efficient synthesis of substituted indoles is therefore a critical task in medicinal chemistry. This guide provides an objective comparison between two classical methods for indole synthesis: the Fischer indole synthesis, which frequently employs reagents like **p-tolylhydrazine hydrochloride**, and the Reissert indole synthesis. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given synthetic challenge.

A key distinction to establish is the role of **p-tolylhydrazine hydrochloride**. It is a cornerstone reagent in the Fischer indole synthesis, serving as the source of the nitrogen atom and part of the benzene ring of the final indole.[1] In contrast, the Reissert indole synthesis does not utilize arylhydrazines; it begins with an ortho-nitrotoluene derivative.[2][3] Therefore, a direct comparison of the performance of **p-tolylhydrazine hydrochloride** across both methods is not feasible. Instead, this guide will compare the two syntheses in their entirety.

## **Comparison of Synthetic Parameters**

The choice between the Fischer and Reissert syntheses depends on the desired substitution pattern on the indole ring and the availability of starting materials. The following table



summarizes the key differences between the two methods.

Feature	Fischer Indole Synthesis	Reissert Indole Synthesis
Starting Materials	Arylhydrazines (e.g., p-tolylhydrazine hydrochloride) and an aldehyde or ketone.[4]	o-Nitrotoluenes and diethyl oxalate.[2][3]
Key Reagents	Acid catalyst (Brønsted or Lewis acids like HCl, H <sub>2</sub> SO <sub>4</sub> , ZnCl <sub>2</sub> , PPA).[5][6]	Base (e.g., sodium ethoxide, potassium ethoxide) for initial condensation; reducing agent (e.g., Zn in acetic acid, Fe/AcOH) for cyclization.[2][7]
General Reaction	One-pot or two-step reaction involving formation of a hydrazone followed by acidcatalyzed cyclization.[8]	Two-step process: base- catalyzed condensation followed by reductive cyclization.[3]
Substitution Pattern	Flexible substitution on the benzene ring (from the arylhydrazine) and at positions 2 and 3 (from the carbonyl compound). Does not typically produce indoles substituted at the 2-position with a carboxylic acid.	Primarily yields indole-2-carboxylic acids, which can be subsequently decarboxylated. [2][7] Substitution on the benzene ring is determined by the starting o-nitrotoluene.
Key Intermediates	Arylhydrazone, ene-hydrazine. [5]	Ethyl o-nitrophenylpyruvate.[3]

## **Reaction Mechanisms and Workflows**

The fundamental difference between the two syntheses lies in their reaction mechanisms, which dictate the types of indoles that can be produced.

## **Fischer Indole Synthesis**



The Fischer indole synthesis is a robust reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][9] The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. A[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole product.[5]

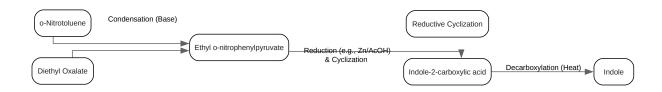


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Caption: Workflow of the Fischer Indole Synthesis.

## **Reissert Indole Synthesis**

The Reissert indole synthesis builds the indole ring from an o-nitrotoluene and diethyl oxalate. [3] The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. [2] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the adjacent ketone to form the indole ring, typically as an indole-2-carboxylic acid. [3][7]



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Caption: Workflow of the Reissert Indole Synthesis.

## **Experimental Protocols**



The following are representative experimental protocols for the Fischer and Reissert indole syntheses.

# Protocol 1: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine[4][9]

This protocol details the synthesis of an indolenine, a common outcome of the Fischer synthesis, using **p-tolylhydrazine hydrochloride**.

#### Materials:

- p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)
- Isopropyl methyl ketone (0.14 g, 1.62 mmol)
- Glacial acetic acid (2 g, 0.03 mol)
- 1 M Sodium hydroxide (NaOH) solution
- Water
- Chloroform (CDCl₃)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- A mixture of p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) is prepared in glacial acetic acid (0.03 mol).
- The mixture is stirred and refluxed for 2.25 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is neutralized with a 1 M NaOH solution.



- The neutralized mixture is diluted with water (100 mL) and extracted with chloroform (3 x 100 mL).
- The combined organic layers are dried over anhydrous sodium sulfate.
- The solvent is removed by evaporation.
- The resulting residue is purified by passing it through a short silica gel column to yield the final product.

In a similar reported procedure, the reaction of **p-tolylhydrazine hydrochloride** with 2-methylcyclohexanone in glacial acetic acid at room temperature for 3 hours yielded 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole in 85% yield.[10]

## **Protocol 2: General Reissert Indole Synthesis[2][3]**

This protocol provides a general outline for the two main steps of the Reissert synthesis.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

- A solution of sodium ethoxide is prepared in absolute ethanol. Potassium ethoxide has been noted to sometimes provide better results.[3]
- The o-nitrotoluene derivative is added to the ethoxide solution.
- Diethyl oxalate is added dropwise to the mixture, which is typically cooled.
- The reaction is stirred for a specified period, after which it is worked up, often by pouring into water and acidifying, to yield the ethyl o-nitrophenylpyruvate.

### Step 2: Reductive Cyclization

- The ethyl o-nitrophenylpyruvate intermediate is dissolved in a suitable solvent, such as acetic acid or ethanol.
- A reducing agent, classically zinc dust in acetic acid, is added portion-wise.[3][11] Other reducing systems like Fe/AcOH or catalytic hydrogenation can also be used.[7][12]



- The reaction mixture is heated or stirred at room temperature until the reduction and cyclization are complete.
- The reaction is filtered to remove the metal residues, and the product, indole-2-carboxylic acid, is isolated from the filtrate.
- If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.[2]

## Conclusion

Both the Fischer and Reissert syntheses are powerful and historic methods for constructing the indole nucleus. The Fischer indole synthesis offers great versatility in accessing a wide range of substituted indoles, with the substitution pattern dictated by the choice of the arylhydrazine and the carbonyl partner. **p-Tolylhydrazine hydrochloride** is a prime example of a readily available starting material for this synthesis. The Reissert indole synthesis, while not utilizing arylhydrazines, provides a reliable route to indole-2-carboxylic acids from o-nitrotoluenes. The choice between these two methods will ultimately be guided by the specific synthetic target and the commercial availability of the necessary precursors.

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